Fructosyl-methionine

Food Chemistry Analytical Chemistry Process Monitoring

Fructosyl-methionine is the authentic Amadori rearrangement product of fructose and methionine, essential for accurate modeling of early-stage Maillard reactions. Unlike Fru-Gly or Fru-Pro, its unique sulfur-containing methionine side chain confers distinct hydrophobicity, metal-chelation capacity, and degradation kinetics—critical for method development (HPAEC-PAD, CE-UV) and biomarker discovery in food processing or clinical glycation research. Procure this high-purity analytical standard to ensure method specificity and reproducible results in your Amadori compound or AGE studies.

Molecular Formula C11H21NO7S
Molecular Weight 311.35 g/mol
CAS No. 80860-78-2
Cat. No. B1674162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructosyl-methionine
CAS80860-78-2
Synonymsfructose methionine
fructosyl-methionine
fructosylmethionine
Molecular FormulaC11H21NO7S
Molecular Weight311.35 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC1(C(C(C(O1)CO)O)O)CO
InChIInChI=1S/C11H21NO7S/c1-20-3-2-6(10(17)18)12-11(5-14)9(16)8(15)7(4-13)19-11/h6-9,12-16H,2-5H2,1H3,(H,17,18)/t6-,7+,8+,9-,11?/m0/s1
InChIKeyBNYIIVWJYIVWON-ZVSNZSLMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fructosyl-Methionine (CAS 80860-78-2): Procurement Guide for a Sulfur-Containing Amadori Compound


Fructosyl-methionine (also referred to as N-(1-Deoxy-1-fructosyl)methionine or Fru-Met) is an organic compound classified within methionine derivatives [1]. Its molecular formula is C₁₁H₂₁NO₇S and it has a molecular weight of approximately 311.35 g/mol . It is formed via the Amadori rearrangement, a key initial step in the Maillard reaction, from the non-enzymatic reaction of a reducing sugar (fructose) with the essential amino acid methionine [2]. This compound is primarily utilized in research as a model Amadori product for studying early-stage glycation and the formation of advanced glycation end-products (AGEs) .

Why Fructosyl-Methionine (CAS 80860-78-2) Cannot Be Interchanged with Other Amadori Compounds in Research


Direct substitution of Fructosyl-methionine with other Amadori compounds (e.g., Fructosyl-glycine or Fructosyl-proline) is not scientifically valid. Each Amadori compound possesses a unique side-chain derived from its parent amino acid, which directly influences its physicochemical properties, such as hydrophobicity, metal-chelation capacity, and subsequent degradation pathways during the Maillard reaction [1]. The sulfur-containing methionine side chain of Fructosyl-methionine confers distinct analytical behavior and reactivity compared to analogs with aliphatic or cyclic side chains, making its specific use critical for accurate modeling in glycation studies, flavor science, or biomarker development [2].

Quantitative Evidence for Selecting Fructosyl-Methionine Over Other Amadori Compounds


Comparative Abundance and Differential Matrix Distribution in Tomato Products

In a quantitative analysis of tomato products, Fructosyl-methionine (Fru-Met) exhibited a drastically different natural abundance compared to the predominant Amadori compound Fructosyl-glutamic acid (Fru-Glu). While Fru-Glu was highly abundant in tomato powder, Fru-Met was rarely detected in tomato liquid [1].

Food Chemistry Analytical Chemistry Process Monitoring

HPAEC-PAD Method Suitability for High-Throughput Fru-Met Analysis in Maillard Systems

A validated high-performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) method has been established that effectively separates and detects Fructosyl-methionine (Fru-Met) from a complex mixture of other Amadori compounds [1].

Analytical Method Development Maillard Reaction High-Throughput Screening

Defined Chemical Purity and Structural Identity for Reproducible Research

Commercially available Fructosyl-methionine is specified with a high purity level of ≥98%, as determined by HPLC, ensuring its suitability as a defined chemical standard . Its IUPAC name is (2S)-2-{[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]amino}-4-(methylsulfanyl)butanoic acid .

Chemical Synthesis Quality Control Glycation Model

Unique Physicochemical Properties (Solubility in DMSO) for In Vitro Applications

Fructosyl-methionine is characterized by its solubility in dimethyl sulfoxide (DMSO) . This property distinguishes it from other, more polar Amadori compounds and is a key consideration for experimental design.

Biochemical Assays In Vitro Studies Sample Preparation

Recommended Research Applications for Fructosyl-Methionine (CAS 80860-78-2) Based on Evidence


Analytical Method Development and Validation for Specific Amadori Compounds

Fructosyl-methionine should be procured as a primary analytical standard for developing and validating separation methods (e.g., HPAEC-PAD or CE-UV) aimed at quantifying specific Amadori compounds in food or biological matrices. Its defined structure and known chromatographic behavior, as demonstrated in the literature [1], make it essential for achieving method specificity and accuracy.

Model Compound for Studying Structure-Specific Maillard Reaction Pathways

Researchers investigating the influence of amino acid side chains on the kinetics of the Amadori rearrangement and subsequent degradation to flavor compounds or AGEs can use Fructosyl-methionine as a sulfur-containing model. Its unique methionine side chain differentiates its reactivity and degradation profile from other common Amadori model compounds like Fru-Gly or Fru-Pro [2].

Matrix-Specific Biomarker Studies in Processed Foods

Given evidence that Fructosyl-methionine is differentially distributed in tomato products [1], this compound is a specific target for studying the effects of food processing (e.g., evaporation, heating) on the formation of Amadori products. It can serve as a specific marker of processing conditions in matrices where other, more abundant Amadori compounds may not reflect the same reaction history.

Technical Documentation Hub

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